3-(Oxiran-2-ylmethoxy)benzaldehyde

Description

BenchChem offers high-quality 3-(Oxiran-2-ylmethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxiran-2-ylmethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

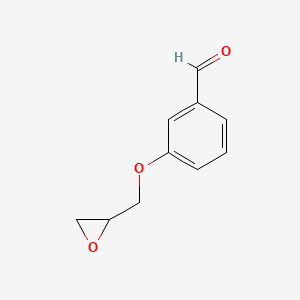

Structure

3D Structure

Properties

IUPAC Name |

3-(oxiran-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVUFVFBPAZJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378862 | |

| Record name | 3-(oxiran-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22590-64-3 | |

| Record name | 3-(oxiran-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Glycidyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-(glycidyloxy)benzaldehyde (CAS No. 22590-64-3). Also known as 3-(oxiran-2-ylmethoxy)benzaldehyde, this bifunctional molecule incorporates both a reactive aldehyde and an epoxide (glycidyl) group, making it a versatile building block in organic synthesis, materials science, and drug discovery. This document synthesizes available technical data with field-proven insights to offer a practical resource for laboratory and development professionals.

Chemical Identity and Physical Properties

3-(Glycidyloxy)benzaldehyde is a distinct organic compound featuring a benzaldehyde core substituted at the meta-position with a glycidyl ether linkage. This unique structure imparts dual reactivity, which is central to its utility.

Structure and Identification

-

IUPAC Name: 3-(Oxiran-2-ylmethoxy)benzaldehyde

-

Synonyms: 3-(Glycidyloxy)benzaldehyde

-

Molecular Weight: 178.18 g/mol [1]

Diagram 1: Chemical Structure of 3-(Glycidyloxy)benzaldehyde

Caption: Structure of 3-(glycidyloxy)benzaldehyde.

Physicochemical Data

Quantitative data for 3-(glycidyloxy)benzaldehyde is not extensively reported in readily available literature. The following table summarizes known information and provides estimated values based on structurally similar compounds like benzaldehyde and 3-methoxybenzaldehyde.

| Property | Value | Source/Reference |

| Appearance | Liquid, solid, or semi-solid | [2] |

| Purity | ≥97% | [3] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like chloroform, acetonitrile, and other polar aprotic solvents.[4] | Inferred |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis and Purification

The most direct and industrially relevant synthesis of 3-(glycidyloxy)benzaldehyde is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an epoxide-containing electrophile, typically epichlorohydrin.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis commences with 3-hydroxybenzaldehyde, a readily available starting material. The phenolic hydroxyl group is deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile then attacks epichlorohydrin, displacing the chloride and forming the glycidyl ether.

Diagram 2: Synthesis of 3-(glycidyloxy)benzaldehyde

Caption: Williamson ether synthesis pathway.

Detailed Experimental Protocol

Causality: The choice of a phase-transfer catalyst is critical for reactions involving a solid base (like K₂CO₃) and an organic substrate, as it facilitates the transport of the anionic phenoxide into the organic phase where the reaction with epichlorohydrin occurs.

-

Reaction Setup: To a solution of 3-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a slight excess of a powdered, anhydrous base such as potassium carbonate.

-

Catalyst Addition: Introduce a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Epichlorohydrin Addition: Add a stoichiometric equivalent of epichlorohydrin to the reaction mixture.

-

Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained between 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield pure 3-(glycidyloxy)benzaldehyde.

Spectroscopic and Reactivity Analysis

Predicted Spectroscopic Data

While experimental spectra for 3-(glycidyloxy)benzaldehyde are not widely published, its key spectral features can be reliably predicted based on its functional groups and data from analogous structures.

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehyde proton (-CHO) | ~9.9 - 10.1 ppm (singlet) | Highly deshielded proton characteristic of aldehydes. |

| Aromatic protons | ~7.2 - 7.8 ppm (multiplets) | Protons on the substituted benzene ring. | |

| Glycidyl CH₂-O | ~4.0 - 4.4 ppm | Methylene group adjacent to the ether oxygen. | |

| Glycidyl CH | ~3.3 - 3.5 ppm | Methine proton of the epoxide ring. | |

| Epoxide CH₂ | ~2.7 - 2.9 ppm | Methylene protons of the epoxide ring. | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~190 - 193 ppm | Characteristic of aromatic aldehydes. |

| Aromatic Carbons | ~110 - 160 ppm | Six distinct signals for the substituted ring. | |

| Glycidyl CH₂-O | ~68 - 72 ppm | Carbon of the methylene group adjacent to the ether oxygen. | |

| Glycidyl CH | ~48 - 52 ppm | Methine carbon of the epoxide ring. | |

| Epoxide CH₂ | ~44 - 46 ppm | Methylene carbon of the epoxide ring. | |

| IR | C=O Stretch (Aldehyde) | ~1690 - 1710 cm⁻¹ (strong) | Typical for aromatic aldehydes. |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 cm⁻¹ (two weak bands) | Fermi resonance doublet characteristic of aldehydes. | |

| C-O-C Stretch (Ether) | ~1250 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric) | Characteristic of aryl alkyl ethers. | |

| Epoxide Ring (C-O stretch) | ~810 - 950 cm⁻¹ (asymmetric) & ~1250 cm⁻¹ (symmetric) | Vibrations of the three-membered ring. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 178.06 | Corresponding to the molecular weight of C₁₀H₁₀O₃. |

Chemical Reactivity and Mechanistic Insights

3-(Glycidyloxy)benzaldehyde's synthetic value stems from the orthogonal reactivity of its two functional groups. The aldehyde can undergo reactions typical of aromatic aldehydes, while the epoxide is susceptible to nucleophilic ring-opening.

Diagram 3: Dual Reactivity of 3-(glycidyloxy)benzaldehyde

Caption: Orthogonal reactivity of the aldehyde and epoxide moieties.

-

Aldehyde Group Reactivity:

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to a secondary or tertiary amine, respectively. This is a cornerstone of medicinal chemistry for introducing diverse amine functionalities.

-

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a powerful tool for C-C bond formation.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-(glycidyloxy)benzoic acid), offering another functional handle for further derivatization.

-

Nucleophilic Addition: The aldehyde is susceptible to addition by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

-

-

Epoxide Group Reactivity:

-

Nucleophilic Ring-Opening: The strained three-membered ether ring is readily opened by a wide range of nucleophiles, including amines, thiols, alcohols, and azides. This reaction is highly regioselective, with nucleophilic attack typically occurring at the less sterically hindered carbon atom under basic or neutral conditions. This reaction is fundamental for conjugating the molecule to biomolecules or for polymer synthesis.

-

Applications in Research and Drug Development

The dual functionality of 3-(glycidyloxy)benzaldehyde makes it a valuable intermediate in several high-value applications.

-

Fragment-Based Drug Discovery (FBDD): The molecule can serve as a starting fragment that can be elaborated through reactions at either the aldehyde or epoxide. For instance, the aldehyde can be used to explore interactions in a protein's binding pocket via reductive amination, while the epoxide provides a reactive handle for covalent fragment linking.

-

Synthesis of Heterocyclic Scaffolds: The aldehyde and a derivative of the opened epoxide can be used in intramolecular cyclization reactions to form complex heterocyclic systems, which are prevalent in many drug scaffolds.

-

Bioconjugation and Linker Chemistry: The glycidyl group is a well-established functional group for covalently modifying proteins, peptides, and other biomolecules through reaction with nucleophilic amino acid side chains (e.g., lysine, cysteine). The benzaldehyde moiety can be used to introduce this reactive entity into a larger molecular construct.

-

Polymer and Materials Science: As a bifunctional monomer, it can be used in the synthesis of functional polymers and resins. The epoxide can undergo ring-opening polymerization, while the aldehyde can be used to cross-link polymer chains or to functionalize surfaces.

Safety and Handling

As with all laboratory chemicals, 3-(glycidyloxy)benzaldehyde should be handled with appropriate care, following standard laboratory safety procedures.

-

Hazard Classification (Predicted): Based on the GHS information for benzaldehyde and the presence of a reactive epoxide, the compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It is also likely to cause skin and eye irritation.[1][4] The epoxide group suggests potential for skin sensitization.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn.

-

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Storage under an inert atmosphere is recommended to prevent oxidation of the aldehyde.

References

-

Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate. (2017-04-17). Available at: [Link]

-

Safety Data Sheet: Benzaldehyde - Carl ROTH. (2025-03-10). Available at: [Link]

-

Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Available at: [Link]

- CN101417929A - Synthetic method of hydroxybenzaldehyde - Google Patents.

-

Process for the preparation of hydroxybenzaldehydes - European Patent Office - EP 0074272 A1. Available at: [Link]

-

BENZALDEHYDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. Available at: [Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Available at: [Link]

-

methoxybenzaldehyde, CAS Registry Number 135-02-4. Available at: [Link]

-

Safety Data Sheet: 3-Methoxybenzaldehyde, 98% - Chemos GmbH&Co.KG. Available at: [Link]

-

The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... - ResearchGate. Available at: [Link]

-

3-(Oxiran-2-ylmethoxy)benzaldehyde - Lead Sciences. Available at: [Link]

Sources

- 1. 3-(OXIRAN-2-YLMETHOXY)BENZALDEHYDE | 22590-64-3 [chemicalbook.com]

- 2. 3-(Oxiran-2-ylmethoxy)benzaldehyde | 22590-64-3 [sigmaaldrich.com]

- 3. 3-(Oxiran-2-ylmethoxy)benzaldehyde - Lead Sciences [lead-sciences.com]

- 4. gustavus.edu [gustavus.edu]

- 5. carlroth.com [carlroth.com]

- 6. technopharmchem.com [technopharmchem.com]

An In-Depth Technical Guide to 3-(Oxiran-2-ylmethoxy)benzaldehyde: Structure, Synthesis, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Oxiran-2-ylmethoxy)benzaldehyde, a bifunctional organic compound of increasing interest in medicinal chemistry and synthetic applications. The molecule incorporates a reactive epoxide ring, an aromatic aldehyde, and an ether linkage, offering a versatile platform for the synthesis of complex molecular architectures. This document delves into the structural and functional group analysis of the compound, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and explores its reactivity. Furthermore, this guide elucidates the compound's potential as a key intermediate in drug discovery and development, supported by an analysis of its physicochemical properties and essential safety and handling protocols.

Introduction: A Molecule of Synthetic Versatility

3-(Oxiran-2-ylmethoxy)benzaldehyde, with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a valuable intermediate in organic synthesis.[1] Its structure is characterized by the presence of three key functional groups: a benzaldehyde moiety, an oxirane (epoxide) ring, and an ether linkage. This unique combination of functionalities makes it a versatile building block for the construction of a wide array of more complex molecules, particularly in the realm of pharmaceutical and materials science. The benzaldehyde group serves as a handle for various transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions, while the strained epoxide ring is susceptible to nucleophilic attack, enabling the introduction of diverse substituents.

Alkoxy-substituted benzaldehydes are an important class of compounds with varied uses in the chemical, agrochemical, pharmaceutical, and cosmetic industries.[2] They often serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of the glycidyl ether group, in particular, opens up possibilities for creating derivatives with potential therapeutic applications.

Structural Elucidation and Functional Group Analysis

The structural framework of 3-(Oxiran-2-ylmethoxy)benzaldehyde is fundamental to understanding its chemical behavior and potential applications.

-

Benzaldehyde Moiety: The aromatic aldehyde group is a key feature, influencing the molecule's reactivity and providing a site for further chemical modification. The aldehyde proton is characteristically deshielded in ¹H NMR spectroscopy, appearing at a chemical shift of around 10.0 ppm.[3] The carbonyl carbon of the aldehyde typically resonates at approximately 190-195 ppm in ¹³C NMR spectra.[4] The aromatic protons exhibit characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm.

-

Oxirane (Epoxide) Ring: This three-membered heterocyclic ether is characterized by significant ring strain, making it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthesis. The protons on the epoxide ring typically appear in the 2.5-3.5 ppm region of the ¹H NMR spectrum.

-

Ether Linkage: The ether group connects the benzaldehyde and oxirane moieties. While generally less reactive than the other functional groups, it influences the overall electronic properties and conformation of the molecule.

Below is a visual representation of the chemical structure of 3-(Oxiran-2-ylmethoxy)benzaldehyde.

Caption: Chemical structure of 3-(Oxiran-2-ylmethoxy)benzaldehyde highlighting its key functional groups.

Synthesis of 3-(Oxiran-2-ylmethoxy)benzaldehyde

The most common and efficient method for the synthesis of 3-(Oxiran-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from 3-hydroxybenzaldehyde, which then reacts with epichlorohydrin.

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group in an Sₙ2 reaction to form the desired glycidyl ether.

Caption: Reaction workflow for the synthesis of 3-(Oxiran-2-ylmethoxy)benzaldehyde via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar Williamson ether syntheses.

Materials:

-

3-Hydroxybenzaldehyde

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3-hydroxybenzaldehyde (1.0 eq) in toluene.

-

Addition of Base and Catalyst: Add an aqueous solution of sodium hydroxide (1.1 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

-

Addition of Epichlorohydrin: Heat the biphasic mixture to reflux with vigorous stirring. Slowly add epichlorohydrin (1.2 eq) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: Continue to reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-hydroxybenzaldehyde spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-(Oxiran-2-ylmethoxy)benzaldehyde.

Physicochemical Properties

While experimental data for 3-(Oxiran-2-ylmethoxy)benzaldehyde is not extensively published, the following table provides key physicochemical properties based on available data and estimations from closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| CAS Number | 22590-64-3 | [1] |

| Boiling Point | 152 °C | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Solubility | Soluble in most organic solvents; sparingly soluble in water (predicted) | - |

Spectroscopic Characterization (Predicted)

The following are the predicted spectroscopic data for 3-(Oxiran-2-ylmethoxy)benzaldehyde, which are essential for its identification and characterization.

¹H NMR Spectroscopy

-

Aldehyde Proton (CHO): A singlet at ~9.9 ppm.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between ~7.1-7.6 ppm.

-

Methylene Protons (O-CH₂-epoxide): Two doublets of doublets (dd) between ~3.9-4.3 ppm due to diastereotopicity and coupling to the epoxide methine proton.

-

Epoxide Methine Proton (CH-O): A multiplet around ~3.3 ppm.

-

Epoxide Methylene Protons (CH₂-O): Two doublets of doublets between ~2.7-2.9 ppm.

¹³C NMR Spectroscopy

-

Aldehyde Carbonyl (C=O): ~192 ppm

-

Aromatic Carbons (C-O and C-CHO): ~160 ppm and ~138 ppm, respectively.

-

Other Aromatic Carbons: ~115-130 ppm.

-

Methylene Carbon (O-CH₂-epoxide): ~70 ppm.

-

Epoxide Methine Carbon (CH-O): ~50 ppm.

-

Epoxide Methylene Carbon (CH₂-O): ~45 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretch (Ether and Epoxide): Strong absorptions in the 1250-1050 cm⁻¹ region. The asymmetric ring stretching of the epoxide is expected around 915 cm⁻¹.[5]

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO), cleavage of the ether linkage, and rearrangements involving the epoxide ring.

Reactivity and Synthetic Applications

The dual functionality of 3-(Oxiran-2-ylmethoxy)benzaldehyde makes it a versatile reagent in organic synthesis.

-

Reactions of the Aldehyde Group: The aldehyde functionality can undergo a wide range of classical transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding benzyl alcohol.

-

Reductive amination to form various substituted amines.

-

Wittig reaction and related olefination reactions to form alkenes.

-

Aldol and related condensation reactions.

-

-

Reactions of the Epoxide Ring: The epoxide is a potent electrophile and readily undergoes ring-opening reactions with a variety of nucleophiles, such as:

-

Amines, to form amino alcohols.

-

Alcohols and phenols, to form diol ethers.

-

Thiols, to form thioalcohols.

-

Azides, which can be further reduced to amines.

-

This orthogonal reactivity allows for a stepwise functionalization of the molecule, making it a valuable building block for the synthesis of complex target molecules.

Applications in Drug Discovery and Development

While specific, large-scale applications of 3-(Oxiran-2-ylmethoxy)benzaldehyde in marketed drugs are not widely documented, its structural motifs are prevalent in medicinal chemistry. Benzaldehyde derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The glycidyl ether moiety is a common pharmacophore and a useful linker in the synthesis of various pharmaceutical agents.

This compound serves as an important intermediate for the synthesis of more complex molecules that are then evaluated for their biological activity. For instance, the epoxide ring can be opened by various amines to generate a library of amino alcohol derivatives, a structural feature present in many beta-blockers and other therapeutic agents. The aldehyde can be used to introduce the molecule into larger scaffolds through reactions like Pictet-Spengler or Wittig reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(Oxiran-2-ylmethoxy)benzaldehyde.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Hazards: Based on data for similar compounds like 3-methoxybenzaldehyde, it may cause skin and eye irritation.[7] The GHS hazard statements for the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

3-(Oxiran-2-ylmethoxy)benzaldehyde is a synthetically valuable bifunctional molecule that offers a rich platform for chemical exploration. Its unique combination of an aldehyde, an epoxide, and an ether in a single structure provides chemists with a versatile tool for the construction of complex molecular architectures. The straightforward synthesis and the orthogonal reactivity of its functional groups make it an attractive intermediate for the generation of compound libraries for drug discovery and for the synthesis of targeted therapeutic agents. A thorough understanding of its structure, reactivity, and handling is paramount for its effective and safe utilization in a research and development setting.

References

- EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google P

- CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google P

-

Benzaldehyde, 2-hydroxy-3-methoxy- - the NIST WebBook. (URL: [Link])

- US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments - Google P

-

Organic Syntheses Procedure. (URL: [Link])

-

3-(Allyloxy)benzaldehyde | C10H10O2 | CID 2716612 - PubChem. (URL: [Link])

- US10034879B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google P

-

3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications - IJFMR. (URL: [Link])

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (URL: [Link])

-

Safety Data Sheet: 3-Methoxybenzaldehyde, 98% - Chemos GmbH&Co.KG. (URL: [Link])

- EP3459925A1 - Method for preparing 2-hydroxyl-4-(2, 3-disubstituted benzyloxy)

-

FT-IR Spectrum of Benzaldehyde | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Safety Data Sheet: Benzaldehyde - Carl ROTH. (URL: [Link])

-

Synthesis method of drug intermediate 3-methoxy-2-thiophenecarboxaldehyde - Eureka. (URL: [Link])

-

High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - RSC Publishing. (URL: [Link])

-

3-Benzoylbenzaldehyde | C14H10O2 | CID 13020168 - PubChem - NIH. (URL: [Link])

-

Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate. (URL: [Link])

-

Benzaldehyde Synthesis | PDF | Catalysis | Chemical Reactions - Scribd. (URL: [Link])

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (URL: [Link])

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (URL: [Link])

-

2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem - NIH. (URL: [Link])

- US10906912B2 - Pharmaceutical intermediates and methods for preparing the same - Google P

-

Supplementary Information. (URL: [Link])

-

Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - NIH. (URL: [Link])

-

Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper - Oxford Instruments. (URL: [Link])

-

MSBNK-IPB_Halle-PB000621 - MassBank. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

Sources

- 1. 3-(OXIRAN-2-YLMETHOXY)BENZALDEHYDE | 22590-64-3 [chemicalbook.com]

- 2. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the FTIR Analysis of Epoxy and Benzaldehyde Functional Groups

Preamble: Decoding Molecular Transformations with Infrared Light

In the landscape of materials science and pharmaceutical development, understanding chemical identity and reactivity at the molecular level is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific method for identifying functional groups within a molecular structure.[1][2] This guide provides a comprehensive exploration of FTIR analysis as applied to two critically important functional groups: the strained three-membered ring of an epoxide (oxirane) and the carbonyl group of benzaldehyde .

This document is structured not as a rigid manual, but as a narrative of scientific inquiry. We will move from the fundamental vibrational signatures of these groups to the practicalities of monitoring their reactions, interpreting the resulting spectra, and ensuring the integrity of the data you generate. The causality behind each step is emphasized, empowering you, the researcher, to not only follow protocols but to understand and adapt them with confidence.

Part 1: The Vibrational Language of Functional Groups

At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds (e.g., stretching, bending, rocking). The frequency of the absorbed radiation is unique to the type of bond and its molecular environment, creating a distinct spectral "fingerprint."

The Signature of the Epoxy Ring

The epoxy group, or oxirane, is a three-membered ring containing two carbon atoms and one oxygen atom.[3] Its significance in polymer chemistry, particularly in the formation of epoxy resins, is immense. The inherent ring strain makes it highly reactive and also imparts distinct and readily identifiable features in an IR spectrum.

Key diagnostic peaks arise from the stretching and bending of the C-O and C-C bonds within the ring. The most reliable of these is the asymmetric ring stretching vibration, which gives rise to a characteristic absorption band.

Table 1: Characteristic FTIR Absorption Bands for the Epoxy Functional Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Asymmetric Ring Stretching | 950 - 860[4] | Medium-Strong | Often referred to as the "epoxy peak." Its disappearance is a primary indicator of ring-opening. |

| Symmetric Ring Stretching ("Breathing") | 1280 - 1230[5] | Medium | Associated with the C-O-C vibrations within the strained ring. |

| C-H Stretching of Ring CH₂ | 3060 - 3000[6] | Medium-Weak | This peak can sometimes overlap with aromatic C-H stretches. |

| C-O-C Stretching | ~840 - 750 | Medium | A C-O-C stretching vibration that can also be indicative of the epoxy ring structure. |

The peak around 915 cm⁻¹ is frequently monitored in kinetic studies of epoxy curing, as its decreasing intensity directly correlates with the consumption of the epoxy groups during polymerization or reaction.[6][7]

The Signature of the Benzaldehyde Group

Benzaldehyde, the simplest aromatic aldehyde, possesses two highly characteristic features in its IR spectrum: the carbonyl (C=O) stretch and the unique aldehyde C-H stretch.

The C=O bond's stretching vibration is one of the most intense absorptions in an IR spectrum.[8] For benzaldehyde, this peak is found at a lower frequency compared to its saturated aliphatic counterparts (which appear at 1740-1720 cm⁻¹).[9] This shift is a direct result of conjugation: the delocalization of π-electrons between the benzene ring and the carbonyl group weakens the C=O double bond, lowering the energy (and thus, the wavenumber) required to excite its stretch.[10][11]

The aldehyde C-H bond provides a second, unequivocal marker. The stretching vibration of this bond is famous for exhibiting a pair of medium-intensity peaks, often referred to as a "Fermi doublet," due to an interaction between the fundamental C-H stretch and an overtone of the C-H bending vibration.

Table 2: Characteristic FTIR Absorption Bands for the Benzaldehyde Functional Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C=O Stretching | 1710 - 1685[9][10] | Strong | Lowered frequency due to conjugation with the aromatic ring. A strong, sharp peak around 1700 cm⁻¹ is typical.[12] |

| Aldehyde C-H Stretching | 2880 - 2800 and 2780 - 2700[9][12] | Medium | Often appears as a pair of distinct peaks, with the lower wavenumber peak (~2720 cm⁻¹) being particularly diagnostic.[9] |

| Aromatic C=C Stretching | 1600 - 1450 | Medium-Strong | Multiple bands characteristic of the benzene ring. |

| Aromatic C-H Bending (Out-of-Plane) | 860 - 680[8] | Strong | The exact position depends on the substitution pattern of the ring. |

Part 2: Monitoring the Epoxy-Aldehyde Reaction

FTIR spectroscopy excels at tracking chemical transformations in real-time or at discrete intervals.[13][14] When an epoxy reacts, its characteristic ring-opening is signaled by the disappearance of its signature peaks. In a reaction involving an aldehyde, we would similarly track the consumption of the C=O and aldehyde C-H groups.

A common reaction pathway is the base-catalyzed ring-opening of an epoxide, which proceeds via an SN2 mechanism.[15][16] The nucleophile attacks the least sterically hindered carbon of the epoxide, leading to the formation of an alkoxide, which is subsequently protonated to yield a hydroxyl (-OH) group.

Caption: Epoxy ring-opening reaction monitored by FTIR.

Quantitative Analysis: From Spectrum to Conversion

Beyond qualitative identification, FTIR can provide quantitative data on the extent of a reaction.[2][17][18] This is achieved by applying the Beer-Lambert Law, which states that the absorbance of a specific peak is directly proportional to the concentration of the corresponding functional group.

To calculate the degree of conversion, we monitor the change in the absorbance of a reactant peak over time. An internal standard—a peak within the spectrum that is unaffected by the reaction—is crucial for accurate quantification. It serves to normalize the spectra, correcting for variations in sample thickness or instrument drift. For epoxy systems, aromatic C=C stretching bands (around 1608 or 1510 cm⁻¹) are often excellent internal standards.[14]

The conversion of the epoxy group (αepoxy) can be calculated as:

αepoxy(t) = 1 - [ (Aepoxy(t) / Aref(t)) / (Aepoxy(0) / Aref(0)) ]

Where:

-

Aepoxy(t) is the absorbance of the epoxy peak (e.g., ~915 cm⁻¹) at time t.

-

Aref(t) is the absorbance of the reference peak at time t.

-

Aepoxy(0) and Aref(0) are the initial absorbances at time zero.

Table 3: Key Functional Group Peaks for Quantitative Reaction Monitoring

| Functional Group | Peak for Monitoring (cm⁻¹) | Change During Reaction | Potential Internal Standard (cm⁻¹) |

| Epoxy (Reactant) | ~915 | Decrease | ~1510 (Aromatic C=C Stretch) |

| Benzaldehyde (Reactant) | ~1700 | Decrease | ~1580 (Aromatic C=C Stretch) |

| Hydroxyl (Product) | ~3500-3200 (broad) | Increase | ~1510 (Aromatic C=C Stretch) |

Part 3: Experimental Protocols for Robust Analysis

The quality of an FTIR spectrum is inextricably linked to the quality of the sample preparation and data acquisition. A flawed protocol will yield a flawed result, regardless of the sophistication of the instrument.

Protocol 1: Sample Preparation via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a preferred sampling technique for polymers and viscous liquids as it requires minimal to no sample preparation.[19][20] The technique relies on an internal reflection element (a crystal, typically diamond) where the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with it.

Methodology:

-

Crystal Cleaning: Before every measurement, meticulously clean the ATR crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate. Run a background spectrum of the clean, empty crystal.

-

Sample Application:

-

For liquids (e.g., uncured resin, benzaldehyde) : Place a single drop onto the center of the crystal, sufficient to cover the sampling area.

-

For solids (e.g., cured epoxy resin) : Place a small piece of the solid sample onto the crystal.

-

-

Applying Pressure: Use the ATR pressure clamp to apply firm, consistent pressure. The objective is to ensure intimate and void-free contact between the sample and the crystal surface.[19] Insufficient contact is a primary source of poor-quality, low-intensity spectra.

-

Data Acquisition: Proceed immediately to data acquisition as outlined in Protocol 2.

-

Post-Measurement Cleaning: Thoroughly clean the sample from the crystal using an appropriate solvent and lint-free wipes.

Protocol 2: FTIR Data Acquisition

This protocol outlines a standard set of parameters for acquiring high-quality spectra for kinetic or qualitative analysis.

Methodology:

-

Instrument Purge: Ensure the spectrometer's sample compartment has been purged with dry air or nitrogen for at least 15-20 minutes to minimize atmospheric H₂O and CO₂ interference.

-

Background Scan: With the clean ATR crystal (or empty sample holder), acquire a background spectrum. This is a critical self-validating step that the instrument will automatically subtract from your sample spectrum.

-

Resolution: 4 cm⁻¹ (Sufficient for most polymer and liquid analyses).

-

Number of Scans: 32-64 (Improves signal-to-noise ratio).

-

Spectral Range: 4000 - 650 cm⁻¹.

-

-

Sample Scan: Place the prepared sample on the ATR crystal as described in Protocol 1. Acquire the sample spectrum using the same parameters as the background scan.

-

Spectrum Verification: Visually inspect the collected spectrum. Check for a flat baseline in regions of no absorption and ensure the strongest peaks are not "flat-topped" (i.e., detector saturation).

Protocol 3: Data Analysis Workflow

A systematic approach to data analysis ensures reproducibility and accuracy.

Sources

- 1. proprep.com [proprep.com]

- 2. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. piketech.com [piketech.com]

- 20. drawellanalytical.com [drawellanalytical.com]

physical properties and molecular weight of 3-(Oxiran-2-ylmethoxy)benzaldehyde

An In-depth Technical Guide to 3-(Oxiran-2-ylmethoxy)benzaldehyde for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 3-(Oxiran-2-ylmethoxy)benzaldehyde (CAS No. 22590-64-3), a bifunctional reagent of significant interest in synthetic chemistry and drug discovery. Possessing both a reactive aldehyde and an electrophilic oxirane ring, this molecule serves as a versatile building block for the construction of complex heterocyclic systems and as a linker in bioconjugate chemistry. This document details its physicochemical properties, provides a robust protocol for its synthesis and purification, explores its chemical reactivity, and outlines critical safety and handling procedures. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its successful application in research. This section consolidates the core identity, properties, and analytical signature of 3-(Oxiran-2-ylmethoxy)benzaldehyde.

Molecular Identity and Properties

The compound is structurally defined by a benzaldehyde core with a glycidyl ether substituent at the meta position. This arrangement provides two distinct points for chemical modification.

| Property | Value | Source |

| CAS Number | 22590-64-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Synonyms | 3-Oxiranylmethoxy-benzaldehyde, 3-(2-oxiranylmethoxy)benzaldehyde | [1] |

| Purity (Typical) | ≥97% | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Signature for Validation

Experimental confirmation of the compound's identity is achieved through spectroscopic analysis. The following are the expected characteristic signals for validating a synthesized batch.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is the most direct method for structural confirmation. Key expected resonances (in CDCl₃, δ in ppm) include:

-

Aldehyde Proton: A singlet around 9.9-10.1 ppm.

-

Aromatic Protons: A complex multiplet pattern between 7.1 and 7.8 ppm, corresponding to the four protons on the benzene ring.

-

Glycidyl Ether Protons:

-

A multiplet for the -O-CH₂ - group around 4.0-4.4 ppm.

-

A multiplet for the oxirane -CH - group around 3.2-3.4 ppm.

-

Two distinct multiplets for the oxirane -CH₂ - protons, typically between 2.7 and 2.9 ppm.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the ¹H NMR data.

-

Carbonyl Carbon: A distinct peak around 192 ppm.

-

Aromatic Carbons: Multiple signals between 110 and 160 ppm.

-

Glycidyl Ether Carbons: Signals for the -O-C H₂- (approx. 70 ppm), oxirane -C H- (approx. 50 ppm), and oxirane -C H₂- (approx. 45 ppm) carbons.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

Ether C-O-C Stretch: A strong band in the 1200-1250 cm⁻¹ region (aryl-alkyl ether).

-

Oxirane C-O-C Stretch: Characteristic bands around 840-950 cm⁻¹ and 1250 cm⁻¹.

-

Synthesis and Purification Protocol

The most common and efficient synthesis of 3-(Oxiran-2-ylmethoxy)benzaldehyde is via a Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with an epoxide-containing alkylating agent.

Reaction Principle and Rationale

The synthesis involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide. This phenoxide then attacks the least sterically hindered carbon of epichlorohydrin in a classic Sₙ2 reaction, displacing the chloride. An intramolecular Sₙ2 reaction follows, where the newly formed alkoxide attacks the carbon bearing the chlorine, forming the desired oxirane ring. A base such as potassium carbonate is used for deprotonation, and a polar aprotic solvent like DMF or acetonitrile facilitates the reaction.

Detailed Step-by-Step Synthesis Methodology

Materials:

-

3-Hydroxybenzaldehyde

-

Epichlorohydrin (excess, e.g., 3-5 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 20 minutes.

-

Add epichlorohydrin (3.0 eq) to the mixture.

-

Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Validation

The crude product is typically an oil that requires purification by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Validation: Fractions containing the pure product (as determined by TLC) are combined and concentrated. The final product's identity and purity should be confirmed using the spectroscopic methods detailed in Section 1.2.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis Workflow.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-(Oxiran-2-ylmethoxy)benzaldehyde stems from the orthogonal reactivity of its two functional groups. This allows for sequential or selective modifications, making it a valuable intermediate.

Overview of Reactivity

-

Aldehyde Group: This group is a versatile handle for forming C-C and C-N bonds. It readily undergoes reactions such as Wittig olefination, reductive amination to form secondary or tertiary amines, and condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These reactions are foundational in building molecular complexity.[3]

-

Oxirane (Epoxide) Ring: The epoxide is a strained three-membered ring, making it a potent electrophile. It is susceptible to ring-opening by a wide range of nucleophiles (e.g., amines, thiols, azides) under both acidic and basic conditions. This reaction is a cornerstone for introducing diverse functional groups and for linking the molecule to other scaffolds.

Application as a Bifunctional Linker

The dual reactivity makes this compound an excellent candidate for use as a linker in the synthesis of drug conjugates or complex molecular probes. For instance, the aldehyde can be used to attach the molecule to a primary amine on a biomolecule via reductive amination, leaving the epoxide available for subsequent reaction with another nucleophilic partner.

Role as a Precursor in Heterocyclic Synthesis

The strategic placement of the aldehyde and the reactive epoxide allows for intramolecular reactions that can forge complex heterocyclic cores, which are prevalent in many pharmacologically active compounds.[4] For example, an initial reaction at the aldehyde could introduce a nucleophile that then attacks the epoxide ring in a subsequent cyclization step.

Key Reaction Pathways

Caption: Major reaction pathways for the aldehyde and epoxide moieties.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. 3-(Oxiran-2-ylmethoxy)benzaldehyde should be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) as follows:

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |

Recommended Handling Procedures

Given its hazard profile, the following procedures are mandatory:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[5][6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

-

Lead Sciences. (n.d.). 3-(Oxiran-2-ylmethoxy)benzaldehyde. [Link]

Sources

A Comprehensive Resource for Chemical Researchers and Drug Development Professionals

<An In-Depth Technical Guide to the Synthesis of 3-(Oxiran-2-ylmethoxy)benzaldehyde from 3-hydroxybenzaldehyde >

Abstract

This technical guide provides a detailed and authoritative overview of the synthetic route to 3-(Oxiran-2-ylmethoxy)benzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. Commencing with the readily available precursor, 3-hydroxybenzaldehyde, the synthesis hinges on the well-established Williamson ether synthesis. This document offers more than a mere procedural outline; it delves into the mechanistic details, critical reaction parameters, and analytical characterization of the target compound. It is designed to be an essential resource for researchers, chemists, and professionals engaged in drug development, offering both a robust experimental protocol and the fundamental chemical principles that underpin it.

Introduction: The Strategic Importance of 3-(Oxiran-2-ylmethoxy)benzaldehyde

3-(Oxiran-2-ylmethoxy)benzaldehyde is a key intermediate whose value is derived from its distinct molecular architecture, featuring both an aldehyde and an epoxide functional group. This duality allows for a wide range of subsequent chemical transformations. The aldehyde can be readily derivatized through reactions like reductive amination, Wittig olefination, and aldol condensations. Concurrently, the strained oxirane ring is a potent electrophile, susceptible to ring-opening by a diverse array of nucleophiles, thereby enabling the introduction of various pharmacophoric elements. This versatility makes it a highly sought-after precursor in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development where it serves as a scaffold for novel therapeutic agents.

This guide will focus on a reliable and scalable synthetic approach to this compound from 3-hydroxybenzaldehyde and epichlorohydrin, leveraging the principles of the Williamson ether synthesis.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 3-(Oxiran-2-ylmethoxy)benzaldehyde from 3-hydroxybenzaldehyde is typically accomplished via a one-pot reaction that can be conceptually broken down into three key steps, all revolving around the Williamson ether synthesis.[1][2]

Step 1: Deprotonation of 3-hydroxybenzaldehyde

The synthesis initiates with the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. This is a critical step as it generates the more potent nucleophile, the phenoxide ion. The choice of base is paramount; it must be sufficiently strong to deprotonate the phenol (pKa ≈ 10) without engaging in undesirable side reactions with the aldehyde functionality. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly employed for this purpose.[3]

Step 2: Nucleophilic Attack (SN2 Reaction)

The newly formed phenoxide ion then participates in a bimolecular nucleophilic substitution (SN2) reaction.[1][4][5] It attacks the electrophilic primary carbon of epichlorohydrin, displacing the chloride leaving group.[1][4][6] This concerted, backside attack leads to the formation of a chlorohydrin intermediate.[1]

Step 3: Intramolecular Cyclization to Form the Epoxide

In the presence of the base, the hydroxyl group of the chlorohydrin intermediate is deprotonated. The resulting alkoxide then undergoes a rapid intramolecular SN2 reaction, displacing the adjacent chloride to form the final epoxide ring, yielding 3-(Oxiran-2-ylmethoxy)benzaldehyde.

The overall transformation is depicted in the following reaction scheme:

Caption: Synthetic workflow for 3-(Oxiran-2-ylmethoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol provides a representative procedure that can be adapted and optimized based on the specific laboratory setting and desired scale.

Materials and Reagents:

-

3-Hydroxybenzaldehyde

-

Epichlorohydrin

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5–2.0 equivalents).

-

Solvent Addition: Add a suitable solvent such as acetone or DMF. Acetone is a common choice due to its volatility, which simplifies removal during workup.

-

Addition of Epichlorohydrin: To the stirring suspension, add epichlorohydrin (1.1–1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or to a suitable temperature for the chosen solvent (e.g., 60-80 °C for DMF) and maintain vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure 3-(Oxiran-2-ylmethoxy)benzaldehyde.

-

Critical Process Parameters and Optimization

The efficiency and success of this synthesis are contingent upon the careful management of several key parameters.

| Parameter | Recommended Range | Rationale and Impact on Reaction Outcome |

| Base Stoichiometry | 1.5 - 2.0 equivalents | An excess of potassium carbonate is crucial to ensure complete deprotonation of the phenol and to facilitate the final intramolecular cyclization to form the epoxide. Insufficient base will result in incomplete reaction and lower yields. |

| Epichlorohydrin Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of epichlorohydrin drives the reaction to completion by ensuring the full consumption of the phenoxide. A large excess can lead to the formation of byproducts and complicate the purification process. |

| Reaction Temperature | Reflux (Acetone) or 60-80 °C (DMF) | The reaction rate is significantly influenced by temperature. While higher temperatures accelerate the reaction, they can also promote undesirable side reactions. The optimal temperature strikes a balance between reaction kinetics and selectivity. |

| Solvent Selection | Acetone, DMF, Acetonitrile | The choice of solvent affects the solubility of the reagents and the rate of the SN2 reaction. Polar aprotic solvents like DMF can accelerate the reaction but may require higher temperatures for removal. Acetone is a good, lower-boiling alternative. |

| Reaction Time | 4 - 24 hours | The duration of the reaction is dependent on the temperature, solvent, and scale. It is essential to monitor the reaction's progress using TLC to determine the point of completion. |

Analytical Characterization

The identity and purity of the synthesized 3-(Oxiran-2-ylmethoxy)benzaldehyde should be rigorously confirmed using a suite of standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This will provide a detailed structural map of the molecule, with characteristic signals for the aldehyde proton (typically around 9.9 ppm), the aromatic protons, and the protons associated with the oxirane and methoxy moieties.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This technique will verify the carbon skeleton of the molecule, showing distinct resonances for the aldehyde carbonyl carbon, the aromatic carbons, and the carbons of the oxirane and methoxy groups.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product, providing further evidence of its identity.

-

Infrared (IR) Spectroscopy: This will reveal the presence of key functional groups, with characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹) and the C-O-C stretches of the ether and epoxide.

Safety Precautions

-

Epichlorohydrin: This reagent is toxic and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

-

Solvents: DMF is a known irritant. Acetone is highly flammable. Both should be handled in a fume hood, away from any potential ignition sources.

-

Bases: Potassium carbonate can be an irritant. Inhalation of the powder and contact with skin and eyes should be avoided.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of 3-(Oxiran-2-ylmethoxy)benzaldehyde from 3-hydroxybenzaldehyde. By adhering to the detailed protocol and considering the critical process parameters outlined in this guide, researchers can reliably synthesize this versatile building block. The mechanistic insights and practical guidance provided herein are intended to equip scientists in drug discovery and materials science with the knowledge to successfully implement and adapt this valuable transformation for their research endeavors.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

YouTube. Williamson Ether Synthesis mechanism. [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

ResearchGate. mechanism of glycidylation reaction between phenols and epichlorohydrin. [Link]

- Google Patents.

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

-

Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

-

Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

- Google Patents.

-

Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 3. francis-press.com [francis-press.com]

- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

solubility of 3-(glycidyloxy)benzaldehyde in common organic solvents

An In-depth Technical Guide to the Solubility of 3-(Glycidyloxy)benzaldehyde in Common Organic Solvents

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted . Due to the limited availability of public data on this specific molecule, this document emphasizes the theoretical principles governing its solubility, drawing parallels from structurally similar compounds. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility profile of 3-(glycidyloxy)benzaldehyde in their own laboratory settings. This guide is intended to serve as a foundational resource for scientists working with this compound in synthesis, formulation, and various research applications.

Introduction to 3-(Glycidyloxy)benzaldehyde

3-(Glycidyloxy)benzaldehyde is a bifunctional organic molecule incorporating both a reactive aldehyde group and a glycidyl ether moiety. The benzaldehyde portion of the molecule is a common building block in organic synthesis, known for its utility in forming Schiff bases, in Wittig reactions, and as a precursor for various pharmaceuticals and specialty chemicals.[1] The glycidyl group, an epoxide, is highly reactive towards nucleophiles, making it a valuable functional group for cross-linking and derivatization in polymer and materials science.[2] The combination of these two functional groups in one molecule makes 3-(glycidyloxy)benzaldehyde a potentially versatile intermediate in drug discovery, materials science, and organic synthesis.

Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for reaction setup, purification processes like recrystallization and chromatography, and for formulation development. This guide aims to provide the necessary theoretical background and practical methodologies to empower researchers in their work with 3-(glycidyloxy)benzaldehyde.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of 3-(glycidyloxy)benzaldehyde contains both polar and non-polar regions, which will influence its interaction with different solvents.

-

Polar Characteristics: The presence of the aldehyde and ether oxygen atoms introduces polarity and the potential for hydrogen bond acceptance.

-

Non-Polar Characteristics: The benzene ring and the propylene chain of the glycidyl ether group contribute to the non-polar character of the molecule.

Based on this structure, we can predict its solubility in various classes of organic solvents.

Table 1: Predicted Solubility of 3-(Glycidyloxy)benzaldehyde in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the alcohols can act as a hydrogen bond donor to the ether and aldehyde oxygens. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can effectively solvate the aromatic ring and the polar functional groups. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether functionality in these solvents can interact with the polar groups of the solute, while their alkyl portions can solvate the non-polar parts. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solvents can interact favorably with the benzene ring of the solute through π-π stacking. However, their low polarity may limit the solvation of the more polar functional groups. |

| Non-Polar | Hexanes, Cyclohexane | Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility.[4] |

| Aqueous | Water | Very Low | The presence of a relatively large non-polar aromatic ring and alkyl chain will likely make the compound immiscible with water.[2] |

It is crucial to note that these are predictions. For precise applications, experimental determination of solubility is highly recommended.[5]

Factors Influencing Solubility: A Deeper Dive

The solubility of 3-(glycidyloxy)benzaldehyde is a multifactorial property. Understanding these factors provides a logical framework for solvent selection and troubleshooting.

Figure 1: Key factors influencing the solubility of 3-(glycidyloxy)benzaldehyde.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data, the following experimental protocol is provided as a guide. This method is a reliable way to determine the solubility of a solid solute in a given solvent.[5][6]

Materials and Equipment

-

3-(glycidyloxy)benzaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or heating block

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

Figure 2: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 3-(glycidyloxy)benzaldehyde into a vial. The amount should be sufficient to ensure that some solid remains undissolved at equilibrium.

-

Add a known volume of the selected solvent to the vial.[3]

-

Cap the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or on a stirring hotplate set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle completely.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the settled solid.

-

Dilute the aliquot with a known volume of a suitable solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the sensitivity of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 3-(glycidyloxy)benzaldehyde.

-

Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

-

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[8]

-

Avoid contact with skin and eyes.[9]

-

Consult the Safety Data Sheet (SDS) for any available specific handling and disposal information.

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility of 3-(glycidyloxy)benzaldehyde and a detailed methodology for its experimental determination. By understanding the interplay of molecular structure and solvent properties, researchers can make informed decisions regarding solvent selection for their specific applications. The provided protocols offer a robust framework for generating accurate and reliable solubility data, which is essential for the successful application of this versatile chemical intermediate in research and development.

References

-

International Journal for Multidisciplinary Research (IJFMR). 3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

PubChem. 3-(Allyloxy)benzaldehyde. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. 3-Benzoylbenzaldehyde. [Link]

- Google Patents. Process for the production of benzaldehyde.

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

-

Mt. San Antonio College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Wikipedia. Benzaldehyde. [Link]

-

MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Benzaldehyde. [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. 4-(Benzyloxy)benzaldehyde. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

-

Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

Sources

- 1. US3931330A - Process for the production of benzaldehyde - Google Patents [patents.google.com]

- 2. ijfmr.com [ijfmr.com]

- 3. chem.ws [chem.ws]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. chemos.de [chemos.de]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(Oxiran-2-ylmethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Oxiran-2-ylmethoxy)benzaldehyde is a molecule of significant interest in synthetic chemistry and drug development, incorporating three key functional groups: an epoxide, an aromatic ether, and a benzaldehyde. The thermal stability of this compound is a critical parameter, influencing its synthesis, purification, storage, and application, particularly in contexts where it may be subjected to elevated temperatures. Understanding its decomposition pathways is paramount for ensuring safety, predicting degradation products, and establishing stable formulation conditions. This guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the thermal behavior of 3-(Oxiran-2-ylmethoxy)benzaldehyde.

Introduction: The Significance of Thermal Stability

The inherent reactivity of the oxirane (epoxide) ring makes 3-(Oxiran-2-ylmethoxy)benzaldehyde a valuable intermediate for the synthesis of a wide array of more complex molecules.[1][2] However, this reactivity also predisposes the molecule to thermal degradation.[1] A thorough understanding of its thermal stability is not merely an academic exercise; it is a fundamental aspect of chemical process safety and drug formulation development. Reactive chemical hazards can lead to catastrophic events such as explosions, fires, and the release of harmful substances.[3][4] Therefore, a proactive approach to characterizing the thermal properties of this compound is essential.

This guide will explore the predicted decomposition pathways of 3-(Oxiran-2-ylmethoxy)benzaldehyde based on the known chemistry of its functional groups. Furthermore, it will provide detailed, field-proven protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to experimentally determine its thermal stability and decomposition profile.

Predicted Thermal Decomposition Pathways

The thermal decomposition of 3-(Oxiran-2-ylmethoxy)benzaldehyde is anticipated to be a multi-stage process, dictated by the relative thermal labilities of its constituent functional groups. At elevated temperatures, the following decomposition routes are plausible:

Epoxide Ring-Opening and Polymerization

The high ring strain of the epoxide group (approximately 13 kcal/mol) makes it the most likely site for initial thermal degradation.[1] Thermally induced ring-opening can proceed through several mechanisms, including isomerization to a carbonyl compound or initiation of polymerization. Given the presence of other reactive moieties, intramolecular reactions are also a possibility. The ring-opening of epoxides can be initiated by trace impurities, such as water or acidic/basic residues from its synthesis, which can act as catalysts.[5]

Ether Linkage Scission